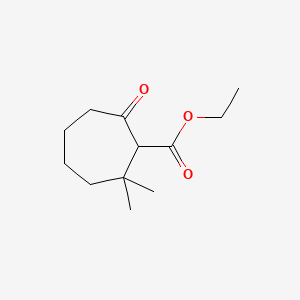![molecular formula C10H15NO B6608634 6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866321-97-1](/img/structure/B6608634.png)
6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile (6POSH) is a cyclic compound that has been studied extensively for its various applications in scientific research. 6POSH is a member of the spirocyclic family of compounds, which are a type of heterocyclic compounds that contain a spiro-ring system. 6POSH is a versatile compound with a wide range of applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile has been studied extensively for its various applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as heterocycles, polycyclic compounds, and other organic molecules. This compound has also been studied for its potential applications in medicinal chemistry, including drug design and drug delivery. Additionally, this compound has been used in the synthesis of various polymers, such as polyamides, polyurethanes, and polyesters, which have potential applications in the fields of materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile is not yet fully understood. However, it is believed that this compound can act as a catalyst in the synthesis of organic compounds, as well as in the formation of polymers. Additionally, this compound may act as a ligand in the binding of small molecules, such as drugs, to their target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound may interact with certain receptors, such as G-protein-coupled receptors, which are involved in the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile in lab experiments include its relatively low cost, its versatility, and its ability to catalyze the synthesis of organic compounds. The limitations of using this compound in lab experiments include its lack of specificity, its potential toxicity, and its lack of solubility in certain solvents.
Orientations Futures
The potential future directions for 6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile include its use in the synthesis of new organic compounds, its use in the development of new drug delivery systems, its use in the synthesis of new polymers, its use in the development of new materials, and its use in the development of new nanotechnology applications. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to develop new methods for its synthesis.
Méthodes De Synthèse
6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile can be synthesized through a variety of methods. One method involves the reaction of propyl nitrite and 2-oxaspiro[3.3]heptane-6-carbonitrile in the presence of a base, such as potassium hydroxide, to produce this compound. Another method involves the reaction of propyl nitrite and 2-oxaspiro[3.3]heptane-6-carbonitrile in the presence of a strong acid, such as sulfuric acid, to produce this compound.
Propriétés
IUPAC Name |
6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-9(6-11)4-10(5-9)7-12-8-10/h2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGCNURKYOYUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC2(C1)COC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)

![3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6608580.png)
![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)
![7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6608603.png)

![6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608612.png)

![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608627.png)
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)

